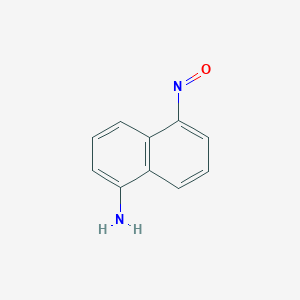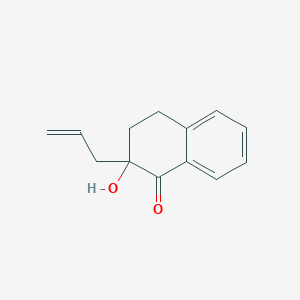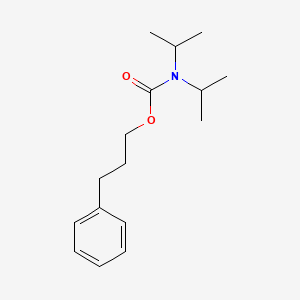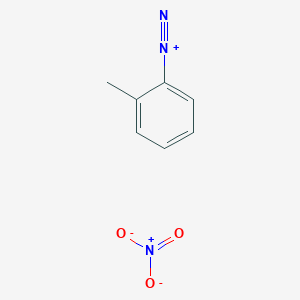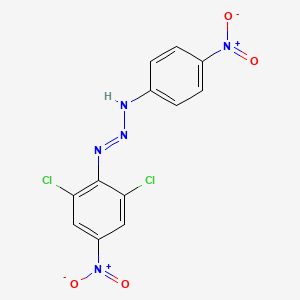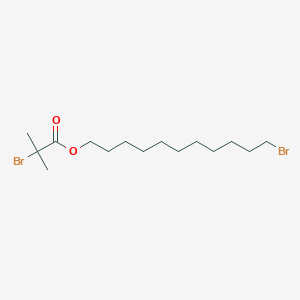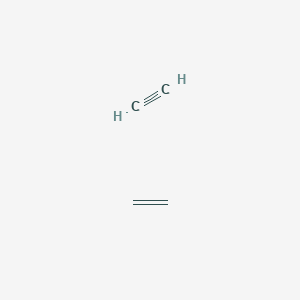
Ethin Ethen
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethin Ethen, also known as ethylene, is a colorless gas with a faint sweet smell. It is the simplest alkene, consisting of two carbon atoms double-bonded to each other and four hydrogen atoms. Ethylene is a crucial building block in the petrochemical industry and plays a significant role in the production of various chemicals and plastics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethylene can be prepared through several methods:
Dehydration of Ethanol: Ethanol is heated with concentrated sulfuric acid at around 170°C, resulting in the formation of ethylene and water.
Cracking of Hydrocarbons: In the petrochemical industry, ethylene is produced by steam cracking of hydrocarbons such as ethane, propane, and butane.
Industrial Production Methods
The primary industrial method for producing ethylene is steam cracking. This process involves the thermal decomposition of hydrocarbons in the presence of steam, resulting in the formation of ethylene and other by-products. The ethylene is then separated and purified through various distillation and separation techniques .
Análisis De Reacciones Químicas
Types of Reactions
Ethylene undergoes several types of chemical reactions, including:
Addition Reactions: Ethylene readily participates in addition reactions due to the presence of the carbon-carbon double bond.
Polymerization: Ethylene can be polymerized to form polyethylene, one of the most widely used plastics.
Common Reagents and Conditions
Hydrogenation: Ethylene reacts with hydrogen gas in the presence of a metal catalyst (e.g., nickel, palladium) to form ethane.
Halogenation: Ethylene reacts with halogens (e.g., chlorine, bromine) to form dihaloalkanes.
Hydrohalogenation: Ethylene reacts with hydrogen halides (e.g., hydrogen chloride) to form haloalkanes.
Major Products Formed
Ethane: Formed through hydrogenation of ethylene.
Dihaloalkanes: Formed through halogenation of ethylene.
Polyethylene: Formed through polymerization of ethylene.
Aplicaciones Científicas De Investigación
Ethylene has a wide range of applications in scientific research:
Mecanismo De Acción
Ethylene exerts its effects through various molecular targets and pathways:
Plant Hormone Action: In plants, ethylene binds to specific receptors, triggering a signaling cascade that regulates gene expression and physiological responses.
Polymerization: During polymerization, ethylene molecules react with each other in the presence of a catalyst to form long polymer chains.
Comparación Con Compuestos Similares
Ethylene can be compared with other similar compounds such as ethane and acetylene:
Ethane: Ethane is a saturated hydrocarbon with a single carbon-carbon bond, whereas ethylene has a double bond.
Acetylene: Acetylene has a triple bond between the carbon atoms, making it more reactive than ethylene.
List of Similar Compounds
Propiedades
Número CAS |
405285-29-2 |
|---|---|
Fórmula molecular |
C4H6 |
Peso molecular |
54.09 g/mol |
Nombre IUPAC |
acetylene;ethene |
InChI |
InChI=1S/C2H4.C2H2/c2*1-2/h1-2H2;1-2H |
Clave InChI |
AMXBISSOONGENB-UHFFFAOYSA-N |
SMILES canónico |
C=C.C#C |
Números CAS relacionados |
29160-00-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


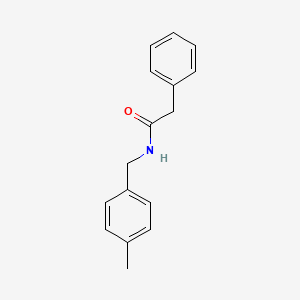
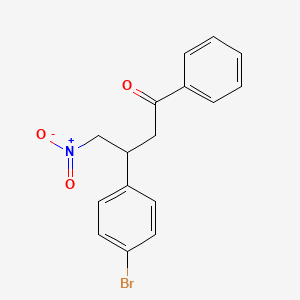
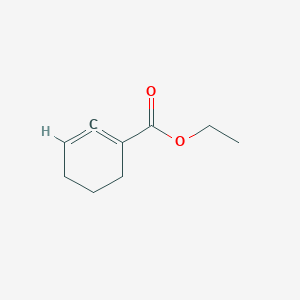
![2-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)hydrazine-1-carboxamide](/img/structure/B14245081.png)

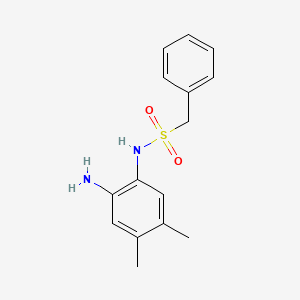
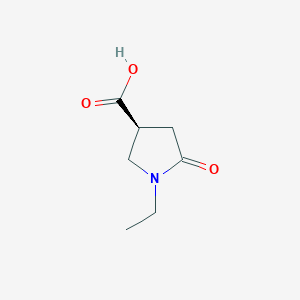
![1-[Difluoro(pentafluoroethoxy)methoxy]-1,2,2-trifluoroethene](/img/structure/B14245103.png)
